molecular formula C16H30O4 B1204457 Diisopropyl sebacate CAS No. 7491-02-3

Diisopropyl sebacate

Cat. No.: B1204457
CAS No.: 7491-02-3
M. Wt: 286.41 g/mol
InChI Key: XFKBBSZEQRFVSL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diisopropyl Sebacate primarily targets the skin and hair in cosmetic and personal care applications . It serves as an emollient, improving the texture and spreadability of skincare and haircare products .

Mode of Action

this compound is a diester of sebacic acid, a dibasic acid, and isopropanol . It works by moisturizing and softening the skin, enhancing the texture of formulations, and improving their spreadability . It also acts as a solvent and plasticizer in various formulations such as lipsticks, nail polishes, and hair sprays to help dissolve other ingredients and improve the product’s texture .

Biochemical Pathways

It is known to enhance the texture and spreadability of skincare and haircare products . It also helps to reduce the stiffness and brittleness of products, making them more flexible and easier to apply .

Pharmacokinetics

this compound is a synthetic ingredient made by the reaction of sebacic acid with isopropyl alcohol . It is a clear, colorless, and odorless liquid that is insoluble in water . It has a low toxicity profile and is biodegradable . .

Result of Action

The primary result of this compound’s action is the improvement of the texture and spreadability of skincare and haircare products without leaving a greasy or oily residue . It moisturizes and softens the skin, and enhances water resistance in sunscreens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is advisable to avoid dust generation when handling this compound . Moreover, it should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidizing agents .

Biochemical Analysis

Biochemical Properties

Diisopropyl sebacate plays a significant role in biochemical reactions, particularly in its function as a plasticizer and solvent. It interacts with various enzymes and proteins, facilitating the dissolution and distribution of other compounds within a formulation. For instance, this compound can enhance the penetration of active ingredients into the skin by interacting with skin lipids and proteins, thereby improving the efficacy of topical applications .

Cellular Effects

This compound has been shown to influence cellular processes, particularly in skin cells. It acts as an emollient, moisturizing and softening the skin, which can affect cell signaling pathways related to hydration and barrier function. Additionally, this compound can enhance the delivery of active ingredients to target cells, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with skin lipids and proteins. It enhances the solubility and penetration of other compounds by disrupting the lipid bilayer of cell membranes. This disruption facilitates the transport of active ingredients into cells, where they can exert their biological effects. This compound does not significantly inhibit or activate enzymes but rather acts as a facilitator for other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under normal conditions but can degrade when exposed to extreme temperatures or prolonged UV radiation. Long-term studies have shown that this compound maintains its efficacy as an emollient and plasticizer over extended periods, although its stability can be influenced by the formulation’s pH and other environmental factors .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low to moderate doses, it is well-tolerated and does not exhibit significant toxicity. At high doses, this compound can cause skin irritation and sensitization. These effects are dose-dependent and highlight the importance of using appropriate concentrations in formulations .

Metabolic Pathways

This compound is metabolized primarily through enzymatic hydrolysis, resulting in the cleavage of the ester bond to produce sebacic acid and isopropanol. These metabolites are further processed through standard metabolic pathways, with sebacic acid undergoing beta-oxidation and isopropanol being converted to acetone and subsequently excreted .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It interacts with lipid membranes and binding proteins, facilitating its movement across cellular compartments. The compound tends to accumulate in lipid-rich areas, enhancing its efficacy as an emollient and plasticizer .

Subcellular Localization

This compound is predominantly localized in the lipid bilayers of cell membranes and within lipid droplets in the cytoplasm. Its localization is influenced by its lipophilic nature, allowing it to integrate seamlessly into lipid-rich environments. This subcellular distribution is crucial for its role in enhancing the solubility and penetration of other compounds .

Chemical Reactions Analysis

Diisopropyl sebacate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sulfuric acid, p-toluenesulfonic acid, and water . Major products formed from these reactions are sebacic acid and isopropyl alcohol .

Properties

IUPAC Name

dipropan-2-yl decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-13(2)19-15(17)11-9-7-5-6-8-10-12-16(18)20-14(3)4/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKBBSZEQRFVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064720
Record name Decanedioic acid, bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7491-02-3
Record name Diisopropyl sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7491-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1-methylethyl)decanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanedioic acid, 1,10-bis(1-methylethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanedioic acid, bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOPROPYL SEBACATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8T3X564IH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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